Ethyl (4-fluorophenyl)methanimidate
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Overview
Description
Ethyl (4-fluorophenyl)methanimidate is an organic compound characterized by the presence of an ethyl group attached to a methanimidate moiety, which is further substituted with a 4-fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl (4-fluorophenyl)methanimidate typically involves the reaction of 4-fluorobenzaldehyde with ethyl formimidate under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently converted to the desired methanimidate ester. The general reaction scheme is as follows:
[ \text{4-Fluorobenzaldehyde} + \text{Ethyl formimidate} \rightarrow \text{this compound} ]
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: Ethyl (4-fluorophenyl)methanimidate can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions, particularly at the fluorophenyl ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles such as amines and thiols.
Major Products:
Oxidation: 4-fluorobenzoic acid or 4-fluorobenzaldehyde.
Reduction: 4-fluoroaniline or 4-fluorobenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl (4-fluorophenyl)methanimidate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl (4-fluorophenyl)methanimidate involves its interaction with specific molecular targets, leading to various biochemical effects. The compound may act by:
Inhibiting enzymes: Binding to active sites and preventing substrate access.
Modulating receptors: Interacting with receptor proteins to alter signal transduction pathways.
Disrupting cellular processes: Affecting cellular metabolism and function through its reactive intermediates.
Comparison with Similar Compounds
Ethyl (4-fluorophenyl)methanimidate can be compared with other similar compounds, such as:
- Ethyl (4-chlorophenyl)methanimidate
- Ethyl (4-bromophenyl)methanimidate
- Ethyl (4-methylphenyl)methanimidate
Uniqueness: The presence of the fluorine atom in this compound imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its chloro, bromo, and methyl analogs. This makes it particularly valuable in applications requiring enhanced chemical and biological stability.
Properties
CAS No. |
59332-77-3 |
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Molecular Formula |
C9H10FNO |
Molecular Weight |
167.18 g/mol |
IUPAC Name |
ethyl N-(4-fluorophenyl)methanimidate |
InChI |
InChI=1S/C9H10FNO/c1-2-12-7-11-9-5-3-8(10)4-6-9/h3-7H,2H2,1H3 |
InChI Key |
XUIZXJRQSHWFBF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC=NC1=CC=C(C=C1)F |
Origin of Product |
United States |
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